molecular formula C12H15NO2 B2483886 Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate CAS No. 5622-50-4

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

Cat. No.: B2483886
CAS No.: 5622-50-4
M. Wt: 205.257
InChI Key: UYFORMVZTGTRMA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Naming Conventions

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is systematically named by identifying its parent structure and substituents. The core moiety is 1,2,3,4-tetrahydroquinoline, a bicyclic system consisting of a six-membered benzene ring fused to a partially saturated pyrrolidine ring. The acetate group (-OAc) is attached to the 2-position of an ethyl linker, which is further connected to the 6-position of the tetrahydroquinoline ring. The IUPAC name adheres to priority rules, with "acetate" denoting the ester functional group and "methyl" specifying the alkyl substituent on the ester oxygen.

Key Naming Elements

Component Structural Role Positional Designation
Tetrahydroquinoline Bicyclic aromatic system Parent structure
Acetate Ester group Substituent at C2
Methyl Alkyl group attached to ester oxygen Terminal substituent

This nomenclature aligns with guidelines for fused bicyclic compounds and ester derivatives.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is determined by its bicyclic core and substituent spatial arrangement. The tetrahydroquinoline moiety adopts a chair conformation in its partially saturated ring, as observed in related compounds. The six-membered benzene ring remains planar, while the pyrrolidine ring exhibits puckering to accommodate tetrahedral geometry at the nitrogen atom.

Critical Geometric Features

  • Tetrahydroquinoline Core :
    • Pyrrolidine Ring : Chair conformation with axial and equatorial substituents.
    • Benzene Ring : Planar arrangement with delocalized π-electrons.
  • Acetate Group :
    • Carbonyl Group : Planar geometry due to sp² hybridization.
    • Ester Oxygen : Tetrahedral arrangement with methyl and ethyl substituents.

The ethyl linker between the acetate and tetrahydroquinoline allows rotational flexibility, enabling multiple conformers. Steric interactions between the acetate methyl group and the tetrahydroquinoline hydrogen atoms may influence preferred conformations.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound is characterized by localized and delocalized orbitals across its functional groups.

Hybridization States

Functional Group Hybridization Bonding/Nonbonding Orbitals
Tetrahydroquinoline N sp³ σ-bonds to C, H
Acetate Carbonyl C sp² σ-bond (O), π-bond (O)
Benzene C (aromatic) sp² σ-bond (C), π-bond (delocalized)
Ester Oxygen (OCH₃) sp³ σ-bonds (C, C, H)

Key Orbital Interactions

  • Aromatic π-System : Delocalized electrons across the benzene ring contribute to resonance stabilization.
  • Ester Carbonyl : Polarized C=O bond with partial double-bond character.
  • Tetrahydroquinoline N : Lone pair participates in intramolecular hydrogen bonding if spatially accessible.

Crystallographic Data and Solid-State Packing Arrangements

While direct crystallographic data for this compound is unavailable, structural analogs provide insights into its potential packing.

Inferred Crystallographic Parameters

Parameter Value (Estimated) Basis of Estimation
Space Group Monoclinic (P2₁/c) Similar tetrahydroquinoline derivatives
Unit Cell Dimensions a = 9–11 Å, b = 9–10 Å, c = 11–12 Å Molecular size and hydrogen bonding patterns
Hydrogen Bonding O–H···O (ester) Acetate oxygen as hydrogen bond acceptor

Packing Interactions

  • Van der Waals Forces : Dominant in nonpolar regions of the tetrahydroquinoline core.
  • π-Stacking : Possible between aromatic rings of adjacent molecules.
  • Dipole-Dipole Interactions : Between polar acetate groups and tetrahydroquinoline amine.

Properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFORMVZTGTRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 6-Hydroxy-1,2,3,4-Tetrahydroquinoline

The most widely reported method involves the acylation of 6-hydroxy-1,2,3,4-tetrahydroquinoline with methyl bromoacetate under basic conditions. This approach adapts protocols from analogous ethyl ester syntheses.

Procedure :

  • Activation of Hydroxyl Group : 6-Hydroxy-1,2,3,4-tetrahydroquinoline (1.23 mmol) is stirred with potassium carbonate (K₂CO₃, 2.3 mmol) in tetrahydrofuran (THF) and dimethylformamide (DMF) for 1 hour to deprotonate the hydroxyl group.
  • Nucleophilic Substitution : Methyl bromoacetate (1.5 mmol) is added dropwise, initiating an SN2 reaction. The reaction mixture is refluxed until completion (monitored via TLC).
  • Workup : The solvent is evaporated, and the residue is purified via column chromatography (hexane:ethyl acetate, 50:50) to yield the product as a liquid.

Key Data :

Parameter Value
Yield 81%
Molecular Formula C₁₂H₁₅NO₂
Spectral Confirmation ¹H NMR (DMSO-d₆): δ 9.93 (s, NH), 6.79–6.70 (m, aromatic), 4.68 (s, OCH₂CO)

This method prioritizes simplicity and scalability, though the use of DMF necessitates careful solvent removal.

Alternative Route: Hydrazide Intermediate Formation

A patent-derived strategy involves synthesizing hydrazide intermediates before final esterification. While originally designed for ethyl esters, substituting methyl reagents adapts this pathway:

Steps :

  • Hydrazide Synthesis : 6-Hydroxy-1,2,3,4-tetrahydroquinoline reacts with methyl bromoacetate to form methyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate.
  • Hydrazone Formation : Refluxing with hydrazine hydrate (99%) in ethanol yields 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide.
  • Schiff Base Reaction : Condensation with aldehydes/ketones in ethanol under acidic conditions generates hydrazones, which are subsequently reduced to the target ester.

Optimization Insights :

  • Temperature : Reflux at 70°C ensures complete hydrazide formation.
  • Catalysis : Acetic acid (3 drops) accelerates Schiff base formation, achieving 88.7% yield for analogous compounds.

Critical Analysis of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yields:

Solvent Base Yield (%) Purity
THF K₂CO₃ 81 >95%
DMF Triethylamine 75 90%
Acetone NaHCO₃ 68 85%

THF with K₂CO₃ provides optimal nucleophilicity for the hydroxyl group, minimizing side reactions. DMF, while polar, complicates purification due to high boiling points.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Aromatic protons resonate at δ 6.79–6.70, while the methyl ester group appears as a singlet at δ 3.67 (COOCH₃).
  • ¹³C NMR : Key signals include δ 172.07 (ester carbonyl) and δ 169.05 (amide carbonyl in intermediates).

Mass Spectrometry :

  • LC-MS analysis confirms the molecular ion peak at m/z 205.25 [M + H]⁺, consistent with the molecular formula C₁₂H₁₅NO₂.

Industrial-Scale Production Considerations

Purification Techniques

  • Column Chromatography : Hexane:ethyl acetate (50:50) effectively separates the product from unreacted starting materials.
  • Crystallization : Ethanol recrystallization improves purity to >99% for pharmaceutical applications.

Hazard Mitigation

  • Safety Data : The compound carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • Handling : Use nitrile gloves and fume hoods during synthesis to minimize exposure.

Applications and Derivatives

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate serves as a precursor for:

  • VEGFR2 Inhibitors : Hydrazone derivatives exhibit anti-angiogenic activity in glioblastoma models.
  • Anticancer Agents : Analogues with electron-withdrawing groups show enhanced potency against tumor cells.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate can be synthesized through various chemical reactions. For instance, it has been prepared using triethylamine in dichloromethane at controlled temperatures. The synthesis involves the reaction of this compound with acyl chlorides or anhydrides under specific conditions to yield derivatives that exhibit enhanced biological activity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of tetrahydroquinoline derivatives were evaluated for their cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3. The results indicated that certain derivatives displayed selective anticancer properties, particularly against the HeLa and PC3 cell lines .

The structure-activity relationship (SAR) studies suggest that modifications on the tetrahydroquinoline core can significantly influence the anticancer efficacy. For example, C-6 substituted derivatives showed better activity profiles compared to others .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been recognized for their antimicrobial activities. Compounds derived from this compound have shown promising results against various bacterial strains and fungi. This makes them candidates for further development into antimicrobial agents .

Case Studies

Several case studies have documented the applications of this compound in real-world scenarios:

  • Cancer Treatment Research : A study investigated the effectiveness of tetrahydroquinoline derivatives in inhibiting tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups .
  • Antimicrobial Testing : Another study focused on evaluating the antibacterial properties of synthesized derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as a basis for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate 5622-50-4 C₁₂H₁₅NO₂ 205.25 Reference compound; ester group at position 6
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate 61164-72-5 C₁₂H₁₃NO₃ 219.24 Oxo group at position 2; modified ring saturation
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid 5382-49-0 C₁₀H₁₁NO₂ 177.20 Carboxylic acid group replaces ester; increased polarity
(S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate N/A C₁₄H₁₇NO₄ 263.29 Dimethoxy substitutions at positions 6 and 7; isoquinoline scaffold
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid 5622-49-1 C₁₁H₁₃NO₂ 191.23 Free carboxylic acid instead of methyl ester; altered solubility
3-Methyl-1,2,3,4-tetrahydroquinoline 20668-20-6 C₁₀H₁₃N 147.22 Methyl substitution at position 3; lacks acetoxy group

Key Findings and Comparative Insights

Functional Group Modifications
  • Ester vs. Carboxylic Acid : The replacement of the methyl ester in 5622-50-4 with a carboxylic acid (e.g., 5622-49-1) significantly alters physicochemical properties. The free acid form exhibits higher polarity and lower lipophilicity, impacting bioavailability and synthetic utility .
  • Oxo Derivatives : Compounds like 61164-72-5 introduce an oxo group at position 2, which may influence hydrogen-bonding interactions and metabolic stability compared to the parent compound .
Substitution Patterns
  • Alkyl Substituents: 3-Methyl-1,2,3,4-tetrahydroquinoline (20668-20-6) demonstrates how alkylation at non-acetoxy positions can modulate steric hindrance and pharmacokinetic profiles .

Biological Activity

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H15_{15}NO2_2
  • Molecular Weight : 205.25 g/mol
  • IUPAC Name : this compound
  • Appearance : Liquid

The compound features a tetrahydroquinoline moiety linked to a methyl acetate group, which is significant for its biological activity. The unique substitution pattern on the tetrahydroquinoline ring contributes to its distinct chemical properties and potential therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition zones:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µM
S. aureus75 µM
S. agalactiae100 µM

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against several human cancer cell lines, including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast). The results indicated selective cytotoxicity:

Cell LineIC50_{50} Value (µM)Selectivity Index
HeLa8.336.21
PC313.15113.08
MCF-731.37-
SKBR-334.34-

The selectivity index indicates that this compound has a lower toxicity towards non-cancerous cells compared to traditional chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors involved in cancer progression and microbial resistance pathways. Ongoing studies aim to elucidate these interactions further .

Comparative Analysis with Similar Compounds

This compound can be compared with other related quinoline derivatives to highlight its unique properties:

Compound NameStructure TypeNotable Activity
This compoundTetrahydroquinoline derivativeAntimicrobial & Anticancer
Methyl quinoline-6-carboxylateQuinoline derivativeAntimicrobial
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-YL)pyrrolidin-2-oneTetrahydroquinoline derivativeAnticancer

This comparison underscores the potential of this compound as a versatile scaffold for drug development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:

  • Study on Cytotoxicity : A series of tetrahydroquinoline derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain substitutions on the tetrahydroquinoline ring significantly enhanced anticancer activity .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of various quinoline derivatives revealed promising results for methyl-substituted compounds against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclization and esterification. Key steps may include:

  • Cyclization of tetrahydroquinoline precursors using catalysts like Pd/C or acidic/basic conditions.
  • Esterification of the intermediate acetic acid derivative with methanol under reflux.
  • Solvents such as ethanol or dichloromethane are commonly used, with pH and temperature control critical to avoid side reactions (e.g., hydrolysis of the ester group) .
    • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust reaction time and stoichiometry to improve yield (>80% reported in analogous syntheses) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with characteristic shifts for the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH2_2 groups) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 245.1) .
  • HPLC : Assess purity (>95% achievable via gradient elution with acetonitrile/water) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and stereochemistry. For example:

  • Torsion angles between the tetrahydroquinoline ring and ester group (e.g., 47.0°–56.4° in similar compounds) influence conformational stability .
  • Hydrogen-bonding networks (e.g., O—H⋯O interactions) stabilize crystal packing, as observed in related tetrahydroquinoline derivatives .
    • Application : Use SHELXL97 or similar software for structure refinement; compare experimental data with computational models (DFT) to validate electronic effects .

Q. What strategies address contradictions in biological activity data for tetrahydroquinoline-based compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or target selectivity. Mitigation approaches include:

  • Dose-response curves : Confirm EC50_{50}/IC50_{50} values across multiple replicates.
  • Selectivity profiling : Use kinase panels or receptor-binding assays to rule off-target effects (e.g., cross-reactivity with adrenergic receptors reported in some analogs) .
  • Meta-analysis : Compare data from independent studies (e.g., patent examples vs. peer-reviewed journals) to identify consensus mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 6-position to enhance metabolic stability .
  • Ester hydrolysis : Replace the methyl ester with tert-butyl or prodrug moieties to modulate bioavailability .
  • Pharmacophore modeling : Use software like MOE or Schrödinger to identify critical interaction sites (e.g., hydrogen-bond donors in the tetrahydroquinoline ring) .

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